3-Bromo-4'-iodo-1,1'-biphényle

Vue d'ensemble

Description

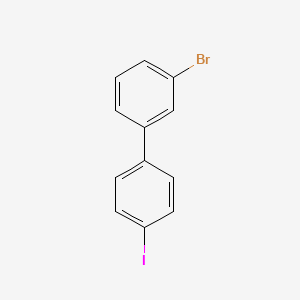

“3-Bromo-4’-iodo-1,1’-biphenyl” is a compound with the molecular formula C12H8BrI and a molecular weight of 359 . It appears as a white to gray to brown powder or crystal .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4’-iodo-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.860±0.06 g/cm3 and a predicted boiling point of 359.8±30.0 °C .

Applications De Recherche Scientifique

Blocs de construction de semi-conducteurs organiques

3-Bromo-4'-iodo-1,1'-biphényle: est utilisé comme bloc de construction dans la synthèse de semi-conducteurs organiques . Ces semi-conducteurs sont essentiels pour le développement de diodes électroluminescentes organiques (OLED), utilisées dans les écrans de divers appareils électroniques en raison de leur émission de lumière efficace et de leur faible consommation d'énergie.

Chimie médicinale

Ce composé sert de plateforme polyvalente en chimie médicinale. Il est incorporé dans plusieurs médicaments aux effets thérapeutiques divers, notamment les anti-inflammatoires, les antifongiques, les antibactériens et les antimalariques . Sa structure biphénylique est un motif courant dans les produits pharmaceutiques en raison de sa capacité à interagir efficacement avec les cibles biologiques.

Synthèse de cristaux liquides

Le cœur biphénylique du This compound est important dans la synthèse de cristaux liquides . Ces matériaux sont essentiels pour la technologie d'affichage utilisée dans les téléviseurs, les moniteurs et les smartphones, offrant le contrôle précis de la lumière nécessaire pour des images de haute qualité.

Synthèse de matériaux avancés

Les chercheurs utilisent ce composé pour créer des matériaux avancés aux propriétés spécifiques, telles qu'une grande stabilité thermique et des caractéristiques électroniques uniques. Ces matériaux ont des applications potentielles dans divers domaines, notamment l'aérospatiale, l'automobile et l'électronique .

Produits agricoles

En agriculture, les dérivés du This compound sont utilisés pour produire des composés qui protègent les cultures des ravageurs et des maladies. Ces dérivés peuvent être adaptés pour cibler des menaces agricoles spécifiques, améliorant le rendement des cultures et la sécurité alimentaire .

Sondes fluorescentes

En raison de ses propriétés structurelles, le This compound peut être modifié pour agir comme une sonde fluorescente . Ces sondes sont cruciales dans la recherche biologique et les diagnostics médicaux, permettant aux scientifiques de suivre les processus biologiques en temps réel avec une grande spécificité.

Synthèse de rétinoïdes topiques

Ce composé est également un précurseur dans la synthèse de rétinoïdes topiques, tels que l'adapalène . Ceux-ci sont utilisés en dermatologie pour traiter l'acné et d'autres affections cutanées, en raison de leur capacité à réguler la croissance et la différenciation cellulaires.

Catalyse

This compound: est impliqué dans des processus catalytiques qui facilitent la synthèse de molécules organiques complexes . Son rôle dans la catalyse est essentiel pour développer de nouvelles voies synthétiques dans la fabrication chimique, conduisant à des méthodes de production plus efficaces et durables.

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4’-iodo-1,1’-biphenyl” was not found in the web search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

is a chemical compound with the molecular formula C12H8BrI . It is a solid substance that appears as a white to gray to brown powder or crystal . . The melting point of this compound is between 45.0 to 49.0 °C .

This compound is often used in the field of materials science, particularly in the synthesis of small molecule semiconductors . It is also used as a building block in organic synthesis .

Propriétés

IUPAC Name |

1-bromo-3-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCKEAXEWARUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)

![7-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1445375.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)